4'-Bromo-3-(2-thiomethylphenyl)propiophenone
Description
4'-Bromo-3-(2-thiomethylphenyl)propiophenone is a brominated propiophenone derivative featuring a thiomethyl (-SCH₃) substituent at the 3-position of the phenyl ring adjacent to the ketone group. Its molecular formula is C₁₆H₁₅BrOS, with a molecular weight of 335.26 g/mol. The compound’s structure combines electron-withdrawing (bromine) and electron-donating (thiomethyl) groups, influencing its reactivity and physicochemical properties.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrOS/c1-19-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(17)10-7-12/h2-7,9-10H,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCCFGOYAYPFBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644320 | |
| Record name | 1-(4-Bromophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-57-9 | |
| Record name | 1-(4-Bromophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Laboratory Synthesis
The laboratory synthesis typically employs bromination reactions under controlled conditions to achieve selective substitution at the desired position. Common reagents and methodologies include:
- Reagents : Bromine or N-bromosuccinimide (NBS)
- Solvents : Dichloromethane or acetonitrile
- Conditions : Reactions are generally conducted at room temperature or slightly elevated temperatures to optimize yields.
The general reaction can be summarized as follows:
$$
\text{3-(2-thiomethylphenyl)propiophenone} + \text{Br}_2 \rightarrow \text{this compound}
$$
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale synthesis processes that prioritize efficiency and safety. Key aspects include:
- Scaling Up : Laboratory procedures are adapted for larger reactors, ensuring consistent quality and yield.
- Continuous Flow Processes : Utilized to maintain reaction conditions and improve product uniformity.
- Safety Measures : Implemented to handle hazardous reagents effectively.
Reaction Conditions and Optimization
Optimizing reaction conditions is crucial for achieving high yields and purity of the desired product. Factors influencing these conditions include:
- Temperature Control : Maintaining appropriate temperatures during bromination to prevent side reactions.
- Reaction Time : Adjusting the duration of the reaction to ensure complete conversion of starting materials.
- Catalysts : Employing catalysts that enhance reaction rates without introducing impurities.
Chemical Reactions Analysis
This compound can undergo various chemical transformations, which are essential for its applications in synthetic chemistry.
Types of Reactions
The compound participates in several types of reactions:
Substitution Reactions : The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions : The thiomethyl group can be oxidized to sulfoxides or sulfones.
Reduction Reactions : The carbonyl group may undergo reduction to form alcohols.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Typical Conditions |
|---|---|---|
| Substitution | Amines, thiols, alkoxides | Varies based on nucleophile |
| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Ambient temperature |
| Reduction | Sodium borohydride, lithium aluminum hydride | Controlled temperature |
Major Products Formed
The major products resulting from these reactions depend on the specific conditions applied:
Substitution Products : Derivatives where the bromine atom is replaced by different functional groups.
Oxidation Products : Sulfoxides and sulfones derived from the oxidation of the thiomethyl group.
Reduction Products : Alcohols formed from the reduction of the carbonyl group.
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The thiomethyl group can be oxidized to sulfoxide or sulfone, and the carbonyl group can undergo reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and other reduced forms of the compound.
Scientific Research Applications
4’-Bromo-3-(2-thiomethylphenyl)propiophenone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’-Bromo-3-(2-thiomethylphenyl)propiophenone involves its interaction with various molecular targets and pathways. The bromine and thiomethyl groups play crucial roles in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are ongoing, focusing on its potential effects at the molecular level .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
4'-Bromo-3-chloropropiophenone (CAS 31736-73-9)
- Molecular Formula : C₉H₈BrClO
- Molecular Weight : 247.52 g/mol
- Key Differences : Replacing the thiomethyl group with chlorine alters electronic effects. The Cl substituent is more electronegative, increasing the ketone’s electrophilicity compared to the sulfur-containing analog. This compound is used in pharmaceutical intermediates, particularly in the synthesis of bupropion derivatives .
3-(Dimethylamino)-4'-bromopropiophenone Hydrochloride (CAS 881-83-4)
- Molecular Formula: C₁₁H₁₅BrClNO
- Molecular Weight : 292.60 g/mol
- Key Differences: The dimethylamino group (-N(CH₃)₂) introduces strong electron-donating effects, enhancing solubility in polar solvents. The hydrochloride salt form improves stability for storage and handling .
4′-Bromo-3-(4-chlorophenyl)propiophenone (CAS 296271-45-9)
- Molecular Formula : C₁₅H₁₂BrClO
- Molecular Weight : 323.61 g/mol
- This compound is explored in materials science for ligand design .
Positional Isomerism and Functional Group Variations
3'-Bromo-3-(4-methoxyphenyl)propiophenone (CAS 898775-72-9)
- Molecular Formula : C₁₆H₁₅BrO₂
- Molecular Weight : 319.19 g/mol
- Applications include organic light-emitting diodes (OLEDs) .
4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone (CAS 898775-02-5)
- Molecular Formula : C₁₆H₁₄BrFO₂
- Molecular Weight : 337.19 g/mol
- Key Differences : Fluorine substitution at the 2′-position introduces steric and electronic effects that modulate binding affinity in receptor-targeted drug candidates .
Biological Activity
4'-Bromo-3-(2-thiomethylphenyl)propiophenone is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular systems, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of propiophenones, characterized by a phenyl group attached to a propanone structure. The presence of a bromine atom and a thiomethyl group enhances its reactivity and biological interactions. The molecular formula is C16H15BrOS, and it has a molecular weight of approximately 345.26 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Research indicates that this compound exhibits inhibitory effects on specific enzymes, potentially modulating metabolic pathways. For example, it has shown lower secondary proteolytic contaminant activities while maintaining typical collagenase activity .
- Cellular Signaling : The compound may influence cellular signaling pathways, particularly those involved in apoptosis and cell proliferation. Alterations in ATP synthase activity have been linked to its effects on cellular energy metabolism .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
Study 1: Enzymatic Activity Assessment
A study conducted by Silke Morris et al. (2024) examined the effects of various brominated compounds, including this compound, on ATP synthase activity in cellular models. The findings revealed a significant decrease in ATP synthase activity linked to altered spatiotemporal organization within cardiomyocytes, suggesting potential implications for cardiac health .
Study 2: Antimicrobial Evaluation
In another investigation, the antimicrobial efficacy of this compound was assessed against several bacterial strains. The results indicated that the compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria, which could pave the way for its use in treating bacterial infections.
Data Table: Biological Activities Overview
Q & A
Basic: What synthetic methodologies are recommended for preparing 4'-Bromo-3-(2-thiomethylphenyl)propiophenone?
The synthesis typically involves two key steps: (1) bromination of a propiophenone precursor and (2) introduction of the thiomethyl group.
- Bromination : α-Bromination of a propiophenone derivative can be achieved using brominating agents like N-bromosuccinimide (NBS) or CuBr₂ in solvents such as carbon disulfide, often catalyzed by AlCl₃ .
- Thiomethylation : The thiomethyl group can be introduced via nucleophilic substitution. For example, reacting a brominated intermediate with sodium thiomethoxide (NaSCH₃) in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .
Key validation : Confirm the structure using H NMR (e.g., δ 2.5 ppm for SCH₃ protons) and LC-MS for molecular ion peaks .
Basic: How can NMR spectroscopy and X-ray crystallography resolve structural ambiguities in this compound?
- H NMR : Key signals include the thiomethyl group (δ 2.4–2.6 ppm, singlet) and aromatic protons split due to bromine’s deshielding effects (e.g., para-substituted aryl protons at δ 7.6–8.0 ppm) .
- C NMR : The carbonyl carbon appears at ~195–200 ppm, while the thiomethyl carbon resonates at ~15–18 ppm .
- X-ray crystallography : Resolves stereoelectronic effects of the bromine and thiomethyl groups. For example, the C-Br bond length (~1.9 Å) and dihedral angles between aromatic rings can confirm spatial orientation .
Advanced: What strategies improve yields in Suzuki-Miyaura coupling reactions involving this compound?
- Catalyst optimization : Use Pd(PPh₃)₄ or SPhos-Pd-G3 pre-catalysts (0.5–2 mol%) to enhance cross-coupling efficiency with arylboronic acids .
- Solvent systems : Employ toluene/EtOH (3:1) with K₂CO₃ as a base at 80–100°C for 12–24 hours. Microwave-assisted synthesis can reduce reaction time to 1–2 hours .
- Workflow note : Monitor reaction progress via TLC (hexane:EtOAc, 4:1) and purify using flash chromatography (silica gel, gradient elution) .
Advanced: How does the thiomethyl group influence the compound’s electronic properties and reactivity?
- Computational analysis : Density functional theory (DFT) calculations reveal the thiomethyl group’s electron-donating resonance effect, which lowers the LUMO energy of the ketone, enhancing nucleophilic attack at the carbonyl .
- Experimental validation : Compare Hammett σ values (σ~0.1 for SCH₃) to predict substituent effects on reaction rates. For example, thiomethyl reduces electrophilicity at the para-bromo position, slowing SNAr reactions .
Basic: What are the common side reactions observed during its synthesis, and how are they mitigated?
- Debromination : Occurs under strongly acidic conditions. Mitigate by using milder brominating agents (e.g., NBS instead of Br₂) and neutral pH .
- Oxidation of thiomethyl : Prevent by conducting reactions under inert atmosphere (N₂/Ar) and adding antioxidants like BHT (butylated hydroxytoluene) .
- Byproduct identification : Use GC-MS or HPLC-PDA to detect sulfoxide/sulfone derivatives (retention time shifts) and adjust reaction conditions .
Advanced: What in vitro models are suitable for evaluating its biological activity?
- Enzyme inhibition assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. The thiomethyl group may act as a heme-iron ligand .
- Receptor binding studies : Radioligand displacement assays (e.g., for σ receptors) with H-labeled ligands. The bromine enhances lipophilicity, improving membrane permeability .
- Cytotoxicity profiling : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC₅₀ values with non-thiomethyl analogs to assess SAR .
Basic: How is the purity of this compound validated for research use?
- HPLC : Use a C18 column (acetonitrile/water gradient, 1.0 mL/min) with UV detection at 254 nm. Purity >98% is acceptable for most studies .
- Elemental analysis : Validate %C, %H, and %Br (e.g., C: 55.2%, H: 3.6%, Br: 21.8%) against theoretical values .
- Melting point : Compare observed mp (e.g., 112–115°C) with literature data to confirm crystallinity .
Advanced: How can computational modeling predict its metabolic pathways?
- In silico tools : Use SwissADME or ADMET Predictor to identify potential Phase I metabolites (e.g., oxidative cleavage of the thiomethyl group to sulfonic acid) .
- Docking studies : Simulate interactions with CYP450 enzymes (e.g., CYP2D6) to predict sites of metabolism. The bromine atom may sterically hinder oxidation at the 4' position .
Basic: What safety protocols are critical when handling this compound?
- Toxicity : LD₅₀ data for analogs suggest moderate acute toxicity (e.g., 250 mg/kg in rats). Use PPE (gloves, goggles) and work in a fume hood .
- Waste disposal : Neutralize brominated byproducts with NaHCO₃ before incineration .
Advanced: How do structural analogs (e.g., 4'-chloro or 3-fluorophenyl derivatives) compare in reactivity?
- Hammett analysis : The σ⁻ value of Br (-0.26) vs. Cl (-0.23) influences electronic effects. Thiomethyl’s +R effect stabilizes transition states in nucleophilic substitutions .
- Case study : 4'-Chloro analogs show 20% faster Suzuki coupling rates due to lower steric hindrance, while fluorophenyl derivatives exhibit higher metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
